molecular formula C10H22ClNO2 B14345523 N,N,N-Trimethyl-2-(pentanoyloxy)ethan-1-aminium chloride CAS No. 90830-40-3

N,N,N-Trimethyl-2-(pentanoyloxy)ethan-1-aminium chloride

Katalognummer: B14345523
CAS-Nummer: 90830-40-3
Molekulargewicht: 223.74 g/mol
InChI-Schlüssel: JTLHYCGXOYLZMM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N-Trimethyl-2-(pentanoyloxy)ethan-1-aminium chloride is a chemical compound with the molecular formula C10H22NO2Cl. It is known for its applications in various scientific fields due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-2-(pentanoyloxy)ethan-1-aminium chloride typically involves the reaction of trimethylamine with 2-(pentanoyloxy)ethanol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N-Trimethyl-2-(pentanoyloxy)ethan-1-aminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N,N-Trimethyl-2-(pentanoyloxy)ethan-1-aminium chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N,N-Trimethyl-2-(pentanoyloxy)ethan-1-aminium chloride involves its interaction with specific molecular targets. It can modulate cellular pathways by binding to receptors or enzymes, thereby influencing biological processes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N,N-Trimethyl-2-(pentanoyloxy)ethan-1-aminium chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This makes it suitable for specialized applications in various scientific fields .

Eigenschaften

CAS-Nummer

90830-40-3

Molekularformel

C10H22ClNO2

Molekulargewicht

223.74 g/mol

IUPAC-Name

trimethyl(2-pentanoyloxyethyl)azanium;chloride

InChI

InChI=1S/C10H22NO2.ClH/c1-5-6-7-10(12)13-9-8-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1

InChI-Schlüssel

JTLHYCGXOYLZMM-UHFFFAOYSA-M

Kanonische SMILES

CCCCC(=O)OCC[N+](C)(C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.